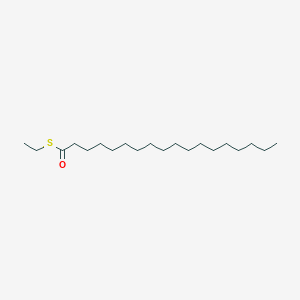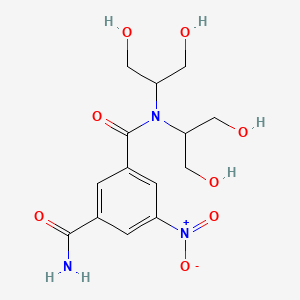
N~1~,N~1~-Bis(1,3-dihydroxypropan-2-yl)-5-nitrobenzene-1,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1~-Bis(1,3-dihydroxypropan-2-yl)-5-nitrobenzene-1,3-dicarboxamide is a complex organic compound characterized by its unique structural features. This compound contains a benzene ring substituted with nitro and carboxamide groups, along with dihydroxypropyl chains. Such compounds are often of interest in various fields of chemistry and biochemistry due to their potential reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Bis(1,3-dihydroxypropan-2-yl)-5-nitrobenzene-1,3-dicarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the benzene ring using concentrated nitric acid and sulfuric acid.
Amidation: Formation of the carboxamide groups through the reaction of carboxylic acids with amines.
Hydroxylation: Addition of hydroxyl groups to the propyl chains using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale nitration and amidation processes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems might be employed to optimize the production process.
化学反応の分析
Types of Reactions
N~1~,N~1~-Bis(1,3-dihydroxypropan-2-yl)-5-nitrobenzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes from the hydroxyl groups.
Reduction: Formation of amines from the nitro group.
Substitution: Formation of various substituted benzene derivatives.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals or materials.
作用機序
The mechanism by which N1,N~1~-Bis(1,3-dihydroxypropan-2-yl)-5-nitrobenzene-1,3-dicarboxamide exerts its effects depends on its specific interactions with molecular targets. For example:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Reactive Intermediates: The compound may generate reactive intermediates that interact with cellular components.
類似化合物との比較
Similar Compounds
N~1~,N~1~-Bis(1,3-dihydroxypropan-2-yl)-benzene-1,3-dicarboxamide: Lacks the nitro group, potentially altering its reactivity and applications.
N~1~,N~1~-Bis(1,3-dihydroxypropan-2-yl)-5-chlorobenzene-1,3-dicarboxamide: Contains a chlorine substituent instead of a nitro group, which may affect its chemical properties.
特性
CAS番号 |
60166-97-4 |
|---|---|
分子式 |
C14H19N3O8 |
分子量 |
357.32 g/mol |
IUPAC名 |
3-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-nitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C14H19N3O8/c15-13(22)8-1-9(3-10(2-8)17(24)25)14(23)16(11(4-18)5-19)12(6-20)7-21/h1-3,11-12,18-21H,4-7H2,(H2,15,22) |
InChIキー |
MJGROMGZRNDWFR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C(=O)N(C(CO)CO)C(CO)CO)[N+](=O)[O-])C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B14615738.png)
![[(1-Nitrohexyl)sulfanyl]benzene](/img/structure/B14615746.png)
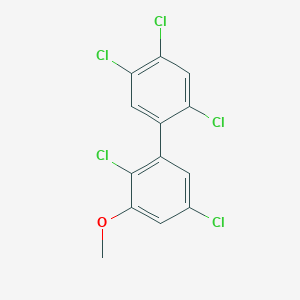
![2-[4-(Propan-2-yl)phenyl]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14615760.png)
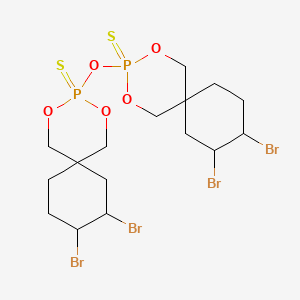
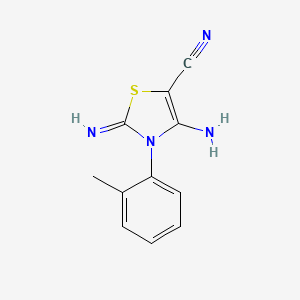
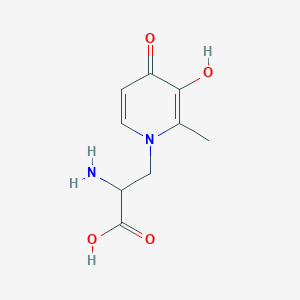
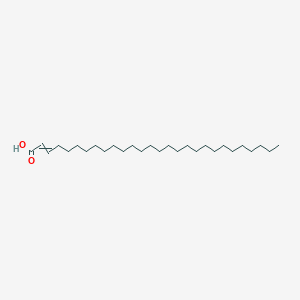

![10H-Phenothiazine, 10-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14615801.png)
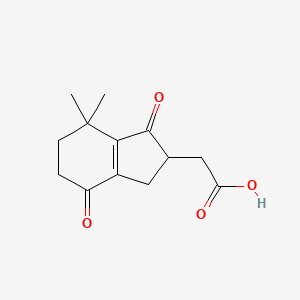
![4-[(4-Bromophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14615816.png)
